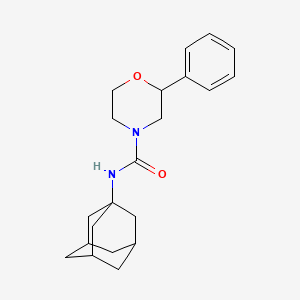
N-((1R,3s)-adamantan-1-yl)-2-phenylmorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((1R,3s)-adamantan-1-yl)-2-phenylmorpholine-4-carboxamide” is a complex organic molecule. It contains an adamantane group, which is a type of diamondoid and a common motif in medicinal chemistry due to its unique three-dimensional structure . The molecule also contains a phenyl group, a morpholine ring, and a carboxamide group.
Molecular Structure Analysis
The adamantane group in the molecule is a rigid, three-dimensional structure, which can influence the overall shape and properties of the molecule. The morpholine ring is a six-membered ring containing an oxygen and a nitrogen atom, which can participate in hydrogen bonding and other interactions . The phenyl group is a planar, aromatic ring, which can contribute to the overall stability of the molecule and participate in π-π stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The phenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the nonpolar adamantane and phenyl groups could increase its solubility in nonpolar solvents .科学的研究の応用
Antiviral Activity
The adamantane moiety has been integrated into compounds demonstrating potent antiviral activities. A notable application is in the synthesis of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which exhibit strong antiviral effects against influenza A and B viruses. The compounds, particularly N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide, have shown to inhibit viral fusion by preventing conformational changes in the influenza virus hemagglutinin at low pH, marking a significant stride in antiviral chemotherapy (Füsun Göktaş et al., 2012).
Analytical Characterization
In the realm of analytical science, compounds with the adamantane structure, such as N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA), have been extensively characterized. This comprehensive analysis provides crucial information for forensic, toxicological, and clinical purposes, offering insights into the structural and chemical properties of new cannabimimetics (M. Dybowski et al., 2020).
Metabolic Profiling
The study of the metabolic pathways of novel synthetic cannabinoids, such as N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135), using human hepatocytes, has contributed significantly to understanding the pharmacokinetics of these substances. The identification of primary and secondary metabolites provides valuable targets for clinical and forensic toxicology, aiding in the detection and analysis of synthetic cannabinoid intake (Adarsh Gandhi et al., 2015).
Antimicrobial and Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various pathogenic bacteria and fungi, as well as for their in vivo hypoglycemic activity in diabetic rats. This research demonstrates the therapeutic potential of adamantane derivatives in treating bacterial infections and diabetes (L. H. Al-Wahaibi et al., 2017).
Material Science Applications
In material science, the incorporation of adamantyl groups into polymers, such as polyamide-imides, has been explored for their superior thermal stability and mechanical properties. These polymers exhibit high glass transition temperatures and tensile strengths, making them suitable for advanced engineering applications (D. Liaw & Been-Yang Liaw, 2001).
将来の方向性
The unique structure of this compound suggests that it could have interesting biological activity, and it could be a valuable starting point for the development of new drugs. Future research could involve testing its activity against various biological targets, and optimizing its structure to improve its potency and selectivity .
特性
IUPAC Name |
N-(1-adamantyl)-2-phenylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c24-20(22-21-11-15-8-16(12-21)10-17(9-15)13-21)23-6-7-25-19(14-23)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANGNONCDYBNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2665969.png)

![1-(3-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665974.png)
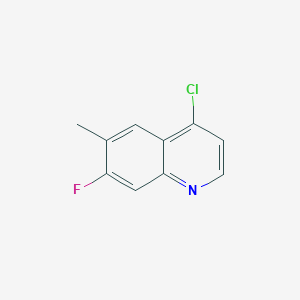

![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2665977.png)
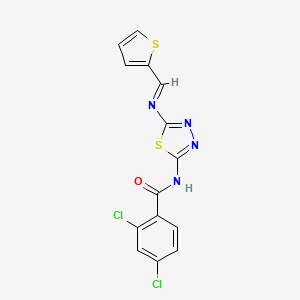
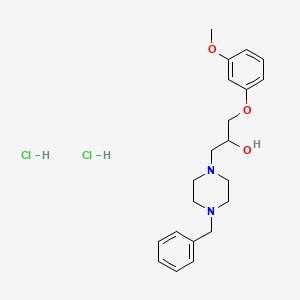
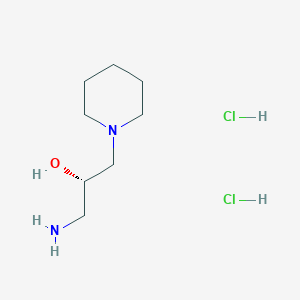

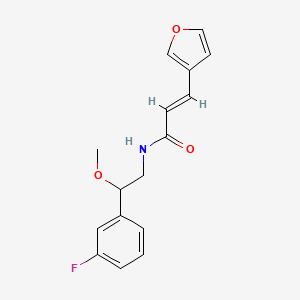
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665987.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2665988.png)
![ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2665992.png)
